molecular formula C6H7N3O B075245 Isonicotinamidoxime CAS No. 1594-57-6

Isonicotinamidoxime

Cat. No. B075245
CAS RN: 1594-57-6
M. Wt: 137.14 g/mol
InChI Key: JEJGOULWKLAJFD-UHFFFAOYSA-N
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Description

Isonicotinamide derivatives are significant in the field of supramolecular chemistry and crystal engineering due to their ability to form various crystal structures and engage in diverse chemical reactions. These compounds are often studied for their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of isonicotinamide derivatives involves various chemical reactions, including co-crystallization with carboxylic acids, forming complexes with organotin compounds, and hydrothermal synthesis methods. For instance, isonicotinamide has been used to co-crystallize with cyclic carboxylic acids to form co-crystals exhibiting polymorphism and phase transitions (Lemmerer & Fernandes, 2012).

Molecular Structure Analysis

Crystal structure determination and molecular modeling are crucial for understanding the geometric and electronic structure of isonicotinamide derivatives. These studies reveal the coordination modes, bonding interactions, and overall molecular architecture, which are essential for their chemical behavior and potential applications. For example, a study on hydrothermal synthesis, crystal structure, and luminescence properties of a Eu(III) complex based on isonicotinamidoxime provides insights into its coordination geometry and 2D bilayer structure (Deng Yi, 2011).

Scientific Research Applications

  • Synthesis of Anti-tubercular Agents

    • Field : Medicinal Chemistry
    • Application : Isonicotinamide can be used as a building block to synthesize 4-oxo-1,3-thiazinan-3-yl isonicotinamide derivatives, which have potential as anti-tubercular agents .
    • Methods : The exact methods of synthesis are not specified in the source, but it typically involves chemical reactions under controlled conditions .
    • Results : The synthesized compounds could potentially be used as anti-tubercular agents, but the source does not provide specific results or data .
  • Synthesis of Organotin (IV) Complexes

    • Field : Inorganic Chemistry
    • Application : Isonicotinamide can be used to synthesize organotin (IV) complexes via the synthesis of phosphoramidate ligands for various biological activity studies .
    • Methods : The exact methods of synthesis are not specified in the source, but it typically involves chemical reactions under controlled conditions .
    • Results : The synthesized organotin (IV) complexes can be used for various biological activity studies, but the source does not provide specific results or data .
  • Control of Skin Aging and Pigmentation

    • Field : Dermatology
    • Application : Nicotinamide, also known as Niacinamide, has been found to have applications in controlling skin aging and pigmentation . It is used in cosmeceutical products to attenuate skin aging and hyperpigmentation .
    • Methods : Nicotinamide is typically applied topically, either alone or in combination with other active ingredients . It works by restoring cellular NAD+ pool and mitochondrial energetics, attenuating oxidative stress and inflammatory response, enhancing extracellular matrix and skin barrier, and inhibiting the pigmentation process in the skin .
    • Results : Clinical trials have shown that topical treatment of nicotinamide reduces the progression of skin aging and hyperpigmentation . It is well tolerated by the skin .
  • Alleviation of Rosacea

    • Field : Dermatology
    • Application : A gel containing 0.25% 1-methylnicotinamide, a derivative of Nicotinamide, has been used to alleviate rosacea, a chronic facial dermatosis .
    • Methods : The gel is applied topically twice a day for 4 weeks .
    • Results : The treatment was found to alleviate rosacea in clinical trials .

Future Directions

Please note that this analysis is based on the limited information available and may not fully cover all aspects of Isonicotinamidoxime. For a more comprehensive analysis, consulting specialized literature or experts in the field may be necessary.


properties

IUPAC Name

N'-hydroxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUATXHRJFHSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Isonicotinamidoxime

CAS RN

1217430-16-4, 1594-57-6
Record name [C(E)]-N′-Hydroxy-4-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217430-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyisonicotinamidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1594-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isonicotinohydroxamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinohydroxamamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43969
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridylamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonicotinamidoxime
Reactant of Route 2
Isonicotinamidoxime

Citations

For This Compound
7
Citations
WJ Fanshawe, VJ Bauer, SR Safir… - Journal of Medicinal …, 1969 - ACS Publications
… synthesis of unsymmetrically substituted 1,2,4oxadiazoles by the condensation of an amidoxime with Ac20 has been described.5·ß Thus the reaction of Ac20 with isonicotinamidoxime (…
Number of citations: 13 pubs.acs.org
GC Wright, JG Michels, CF Spencer - Journal of Medicinal …, 1969 - ACS Publications
In view of the chemotherapeutic properties of 1-[(5-nitrofurfurylidene) amino (hydantoins, 1 we synthesized and screened several 3-[(5-mtrofurfurylideiie)-amino (hydantoins (I). Three …
Number of citations: 13 pubs.acs.org
I Pibiri, A Pace, S Buscemi, V Causin… - Physical Chemistry …, 2012 - pubs.rsc.org
… 0.500 g (3.66 mmol) of isonicotinamidoxime or nicotinamidoxime were placed in a closed tube, 1.525 g (14.6 mmol) of 4-cyano-pyridine or 3-cyanopyridine were added respectively, …
Number of citations: 34 pubs.rsc.org
IC Dean - 1971 - researchspace.auckland.ac.nz
The role of metals in biological processes has been discussed with particular emphasis on the importance of chelation. Furst has suggested that many anticancer drugs may owe their …
Number of citations: 0 researchspace.auckland.ac.nz
HL Yale, FH Bergeim, FA Sowinski… - Journal of the …, 1962 - ACS Publications
• C6H5 tion of la with POCl3 at reflux temperature furnished in 85% yield, a deep yellow, crystalline adduct, 8 mp 181-182 (dec.); X£ ea ‘xrahydr, ura “ 323 µ (e= 4,805);£“1 3.24, 5.25, …
Number of citations: 18 pubs.acs.org
UJM Ikezu, SN Ugariogu… - … Society of Nigeria, 2023 - journals.chemsociety.org.ng
Syzygium aromaticum seed from the family of Myrtaceae is a highly priced natural spice used in preparation of food which have been acclaimed and reported by previous researchers to …
Number of citations: 2 www.journals.chemsociety.org.ng
AB GOEL, VD GUPTA - Journal of the Indian Chemical Society, 1977 - University Press
Number of citations: 0

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